
trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid” is a compound that features a five-membered pyrrolidine ring . This type of nitrogen heterocycle is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to its stereochemistry due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The study by Kandinska et al. (2006) delves into the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showcasing a method that could potentially apply to similar structures like trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid. This research emphasizes the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, revealing insights into diastereoselectivity and the transformation of carboxylic acid groups into cyclic aminomethyl groups, potentially offering pathways for functionalizing pyrrolidine carboxylic acids (Kandinska, Kozekov, & Palamareva, 2006).
Coordination Chemistry
- Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. The study introduces 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2) as a precursor to lanthanide complexes, highlighting the structural and photophysical properties of these coordination compounds. This work underscores the potential of pyridin-2-yl substituted benzoic acids in developing materials with interesting luminescent properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Potential Biological Activity
- Research by Burdzhiev and Stanoeva (2008) on the synthesis of new polysubstituted pyrrolidinones, which includes processes similar to those that might be used for synthesizing this compound derivatives, provides insight into creating compounds with potential biological activity. The study focuses on the reaction of succinic anhydride and N-benzylidene-benzylamine, leading to substituted trans-5-oxopyrrolidine-3-carboxylic acids, which were further transformed into carboxamides and aminomethyl derivatives, highlighting the pharmacological potential of such structures (Burdzhiev & Stanoeva, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4R)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXPKYRUKXCDH-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147916 | |
| Record name | rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-62-3 | |
| Record name | rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


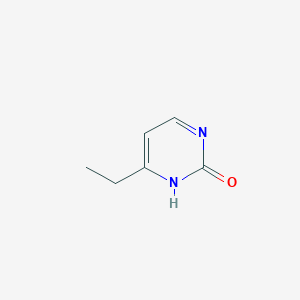
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
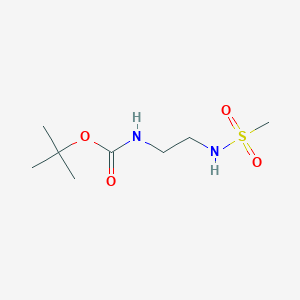


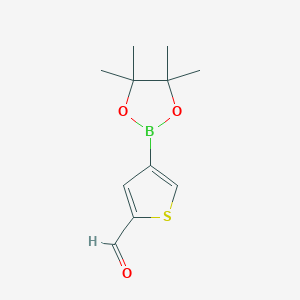
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
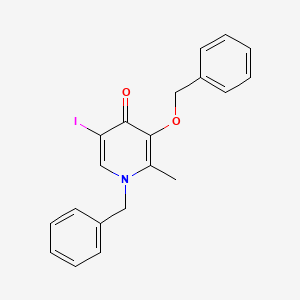


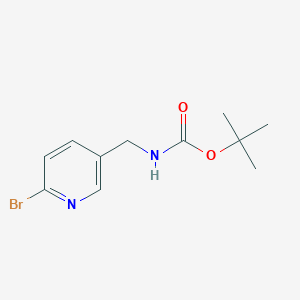
![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)
